Cas no 1805363-02-3 (3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile)

3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile
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- Inchi: 1S/C9H4BrF5N2/c10-6-4(1-2-16)3-5(8(11)12)17-7(6)9(13,14)15/h3,8H,1H2
- InChI Key: NNXVSSSPJLVANF-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)(F)F)=NC(C(F)F)=CC=1CC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 310
- XLogP3: 2.8
- Topological Polar Surface Area: 36.7
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029051762-1g |
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile |
1805363-02-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile Related Literature
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile
3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile
The compound 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile, identified by the CAS number 1805363-02-3, is a highly specialized organic chemical with a complex structure and versatile applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and potential use in various fields such as pharmaceuticals, agrochemicals, and materials science.
The molecular structure of this compound is characterized by a pyridine ring with multiple substituents. The bromine atom at position 3, the difluoromethyl group at position 6, and the trifluoromethyl group at position 2 create a highly electron-deficient aromatic system. Additionally, the acetonitrile group at position 4 introduces a strong electron-withdrawing effect, further enhancing the compound's reactivity and functional versatility. These structural features make it an attractive candidate for various chemical transformations and applications.
Recent studies have highlighted the potential of this compound in drug discovery. Its unique electronic properties and ability to form stable complexes with biological molecules make it a promising lead compound for developing new therapeutic agents. For instance, researchers have explored its potential as a kinase inhibitor, targeting specific enzymes involved in cancer cell proliferation. The results of these studies suggest that this compound could serve as a foundation for developing more potent and selective drugs with fewer side effects.
In addition to its pharmaceutical applications, this compound has shown promise in the field of agrochemistry. Its ability to inhibit key enzymes in plant pathogens has led to investigations into its potential use as a fungicide or herbicide. Field trials have demonstrated its effectiveness in controlling crop diseases while maintaining low toxicity levels, which is a critical factor for agricultural applications.
The synthesis of 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution to introduce the desired substituents. Recent advancements in catalytic asymmetric synthesis have enabled researchers to optimize the synthesis process, improving yield and reducing production costs.
From an environmental perspective, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment. This property is particularly important for ensuring the sustainability of its applications in both pharmaceutical and agricultural sectors.
In conclusion, 3-Bromo-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetonitrile (CAS No: 1805363-02-3) is a multifaceted compound with significant potential across various industries. Its unique chemical structure, combined with recent research findings, positions it as a valuable tool in drug development, agrochemistry, and materials science. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an increasingly important role in advancing modern chemistry.
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